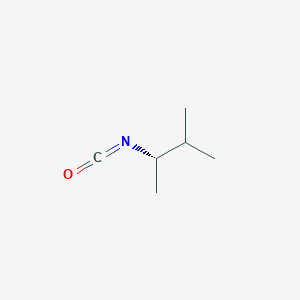

(2S)-2-isocyanato-3-methylbutane

描述

Significance of Chiral Isocyanates as Synthetic Intermediates

Chiral isocyanates are highly valued as synthetic intermediates, primarily for their role as building blocks in the construction of complex, enantiomerically pure molecules. researchgate.net The isocyanate functional group (–N=C=O) is an electrophilic moiety that readily reacts with a wide range of nucleophiles. doxuchem.com This reactivity is harnessed to form a variety of important chemical linkages.

The most common reactions involve nucleophilic addition with alcohols and amines to produce chiral carbamates and ureas, respectively. These structural motifs are prevalent in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. By starting with a chiral isocyanate of high enantiomeric purity, chemists can effectively transfer that chirality to the final product, a key strategy in asymmetric synthesis. researchgate.netwikipedia.org Amino acid ester isocyanates, a category that includes derivatives of natural amino acids like L-valine from which (2S)-2-isocyanato-3-methylbutane is derived, are particularly useful precursors for peptides, azapeptides, and enzyme inhibitors. orgsyn.orgresearchgate.net

Overview of Stereochemical Purity in Enantioselective Synthesis

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental concept in chemistry. numberanalytics.com Molecules that are non-superimposable mirror images of each other are known as enantiomers and are described as chiral. ethz.chnumberanalytics.com While enantiomers possess identical physical properties in an achiral environment, they often exhibit profoundly different interactions with other chiral molecules, such as biological receptors and enzymes. numberanalytics.com

This difference in biological activity makes stereochemical purity a critical consideration, especially in the pharmaceutical industry. numberanalytics.comresearchgate.net Often, only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. numberanalytics.com Consequently, enantioselective synthesis—the production of a specific enantiomer of a chiral compound—has become a cornerstone of modern drug discovery and development. wikipedia.org Achieving high enantiomeric purity is a primary goal, ensuring the safety and efficacy of pharmaceutical agents. numberanalytics.comresearchgate.net Methodologies to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and chiral pool synthesis, where a readily available chiral molecule is used as a starting material. researchgate.netwikipedia.org

Historical Context of Isocyanate Chemistry in Contemporary Research

The field of isocyanate chemistry dates back to 1849, when it was pioneered by the French chemist Charles Adolphe Wurtz. crowdchem.net The initial discoveries laid the groundwork for the synthesis of polyurethanes, which are formed from the reaction of diisocyanates with polyols. crowdchem.net For many years, research and industrial applications were dominated by the production of these polymers, which are now ubiquitous in foams, coatings, adhesives, and elastomers. doxuchem.comcrowdchem.net The most common industrial method for producing isocyanates involves the reaction of a primary amine with phosgene (B1210022) (COCl₂), a process known as phosgenation. wikipedia.orgwikipedia.orgwikiwand.com

While the production of bulk polymers from commodity isocyanates like Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI) remains a massive global enterprise, the focus of contemporary research has significantly broadened. doxuchem.comwikipedia.org Modern synthetic chemistry increasingly relies on isocyanates as versatile reagents in the synthesis of fine chemicals and complex molecular architectures. The development of methods to create chiral isocyanates, either through the phosgenation of chiral amines or via rearrangement reactions like the Curtius, Hofmann, or Lossen rearrangements, has been a key advance. wikipedia.orgwikiwand.com This evolution has shifted the application of isocyanate chemistry from primarily polymer science to a critical tool in the field of enantioselective synthesis and medicinal chemistry.

Properties of this compound

Below are the key chemical and physical properties of the compound this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | cymitquimica.com |

| Molecular Weight | 113.16 g/mol | cymitquimica.com |

| CAS Number | 749261-38-9 | manchesterorganics.com |

| Canonical SMILES | CC(C)C(C)N=C=O | lookchem.com |

| Heavy Atom Count | 8 | lookchem.com |

| Rotatable Bond Count | 2 | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

| Complexity | 103 | lookchem.com |

属性

IUPAC Name |

(2S)-2-isocyanato-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSWKSXDJYECKQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426982 | |

| Record name | (2S)-2-isocyanato-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749261-38-9 | |

| Record name | (2S)-2-isocyanato-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of 2s 2 Isocyanato 3 Methylbutane

Nucleophilic Additions and Formation of Nitrogen-Containing Compounds

The primary mode of reactivity for (2S)-2-isocyanato-3-methylbutane involves the addition of nucleophiles to the cumulative double bond system of the isocyanate group. This reactivity is harnessed for the synthesis of various nitrogen-containing compounds, including ureas, thioureas, and carbamates.

The reaction of this compound with primary and secondary amines provides a direct route to chiral N,N'-disubstituted or trisubstituted ureas. This reaction is typically rapid and proceeds under mild, catalyst-free conditions. The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate, leading to the formation of a stable urea (B33335) linkage. Similarly, reaction with thiols or sources of the thiocarbonyl group can lead to the corresponding chiral thioureas.

The synthesis of unsymmetrical ureas and thioureas can be achieved by reacting the isocyanate with an amine. mdpi.com These reactions often proceed with high yields and are considered atom-economical. mdpi.com For instance, the reaction of an isocyanate with an amine in an aqueous medium can efficiently produce substituted thioureas. mdpi.com

Table 1: Examples of Chiral Urea and Thiourea (B124793) Synthesis

| Reactant 1 | Reactant 2 | Product Type | Key Features |

|---|---|---|---|

| This compound | Primary/Secondary Amine | Chiral Urea | Catalyst-free, high yield |

This table represents generalized reactions based on established isocyanate chemistry.

In a similar fashion to the reaction with amines, this compound reacts with alcohols and phenols to form chiral carbamates, also known as urethanes. This reaction typically requires heating or catalysis, often with a Lewis acid or a base, to proceed at a reasonable rate. The oxygen atom of the alcohol acts as the nucleophile, attacking the isocyanate carbon.

The formation of carbamates is a key step in the production of polyurethanes. The reaction of the isocyanate group with hydroxyl groups is a well-established transformation. mdpi.com The resulting carbamate (B1207046) linkage is a stable and common functional group in many biologically active molecules and materials.

Table 2: Synthesis of Chiral Carbamates

| Reactant 1 | Reactant 2 | Product Type | Conditions |

|---|

This table illustrates a generalized reaction based on the known reactivity of isocyanates.

Cycloaddition Reactions of the Isocyanate Functionality

The isocyanate group can participate in various cycloaddition reactions, providing access to a range of heterocyclic structures. These reactions are particularly valuable for the synthesis of complex chiral molecules.

This compound can be employed in asymmetric cycloaddition reactions to generate chiral heterocyclic compounds such as imidazolidinones. For example, the palladium-catalyzed asymmetric allylic cycloaddition of nitrogen-containing allylic carbonates to isocyanates can produce imidazolidinones with high yields and enantioselectivities. organic-chemistry.org Another approach involves the nickel-catalyzed cycloaddition of aziridines with isocyanates, which initially forms iminooxazolidines that can isomerize to imidazolidinones. organic-chemistry.org These methods allow for the creation of multiple stereocenters in a single step. organic-chemistry.org

The synthesis of imidazolidin-2-ones can also be achieved through a multi-step, one-pot protocol involving the in situ formation of a Schiff base from a chiral diamine, followed by reduction and cyclization. mdpi.com

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot. Isocyanates, including chiral variants like this compound, are valuable components in MCRs. nih.gov These reactions offer high atom economy and efficiency. organic-chemistry.org

An example of an isocyanate-based MCR is the Ugi reaction, although in some variations, isocyanates can replace carboxylic acids. researchtrends.net Isocyanide-based multicomponent reactions can also lead to the formation of highly substituted heterocycles. nih.gov For instance, the three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 2-arylidene-1,3-indanediones can lead to diverse molecular structures depending on the reaction conditions.

Transition Metal-Catalyzed Transformations Involving Isocyanates

Transition metal catalysis offers a versatile platform for the transformation of isocyanates into a variety of valuable compounds. While direct transition metal-catalyzed reactions on this compound are not extensively documented, the reactivity of the isocyanate group in the presence of transition metals is well-established.

Transition metal complexes can activate isocyanates and facilitate reactions that are otherwise difficult to achieve. youtube.com For example, rhodium-catalyzed [2+2+2] cycloadditions of isocyanates with two alkyne molecules can produce pyridones. nih.gov Palladium catalysis is also widely used, for instance, in the synthesis of imidazolidin-2-ones from N-allylureas, which are derived from isocyanates. organic-chemistry.org The coordination of the isocyanate to the metal center can alter its electronic properties and enable novel reaction pathways. vu.nl

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Urea |

| Thiourea |

| Carbamate |

| Urethane |

| Imidazolidinone |

| Pyridone |

| Iminooxazolidine |

| Alkyne |

| Aziridine |

| N-allylurea |

| Dialkyl but-2-ynedioate |

Copper-Catalyzed Borylative Carboxamidation

A significant advancement in the utilization of isocyanates is the copper-catalyzed borylative carboxamidation of vinylarenes. This method allows for the direct synthesis of chiral secondary amides. nih.govmit.edu While the specific use of this compound is not explicitly detailed in the primary literature for this reaction, the methodology is demonstrated to be effective for a range of isocyanates, and its principles are applicable to chiral alkyl isocyanates.

The reaction involves the copper-catalyzed addition of a boron unit and an amide group (derived from the isocyanate) across the double bond of a vinylarene. rsc.org A key aspect of this transformation is the ability to control stereochemistry, which is particularly relevant when using a chiral isocyanate.

Research Findings:

A study by Fiorito, Liu, et al. developed a copper-catalyzed borylative carboxamidation using vinylarenes and various isocyanates. nih.gov The reaction of a vinylarene with an isocyanate in the presence of bis(pinacolato)diboron (B136004) (B₂pin₂) and a copper catalyst leads to the formation of a β-boryl amide. The use of a chiral phosphanamine ligand in an enantioselective variant of this reaction afforded α-chiral amides with high levels of enantioselectivity. nih.gov

The general reaction scheme is as follows:

Table 1: Substrate Scope of Copper-Catalyzed Borylative Carboxamidation with Various Isocyanates

| Vinylarene | Isocyanate | Product Yield (%) | Reference |

|---|---|---|---|

| Styrene | Phenyl isocyanate | 85 | nih.gov |

| Styrene | n-Butyl isocyanate | 78 | nih.gov |

| 4-Methylstyrene | Phenyl isocyanate | 82 | nih.gov |

| 4-Chlorostyrene | Benzyl isocyanate | 75 | nih.gov |

The synthetic utility of the resulting β-boryl amides is significant, as the boronate group can be further functionalized through various cross-coupling reactions, allowing for the creation of a diverse range of complex molecules. rsc.org

Nickel-Catalyzed Reductive Amidation

Nickel catalysis offers a powerful tool for the synthesis of amides from isocyanates through reductive coupling reactions. These methods are particularly useful for their functional group tolerance and mild reaction conditions.

One notable application is the nickel-catalyzed reductive amidation of aryl fluorosulfates with isocyanates. researchgate.net This reaction proceeds via the cleavage of a carbon-oxygen bond and enables the synthesis of a wide variety of structurally diverse amides. researchgate.net Although this specific reaction has not been reported with this compound, the general applicability to various isocyanates suggests its potential for creating chiral amides from this substrate.

Research Findings:

A protocol for the nickel-catalyzed reductive amidation of aryl fluorosulfates with isocyanates was developed, utilizing 2,2'-bipyridine (B1663995) (bpy) as a ligand and manganese as a reductant. researchgate.net The reaction proceeds efficiently at room temperature in DMF.

The general reaction scheme is as follows:

Table 2: Nickel-Catalyzed Reductive Amidation of Aryl Fluorosulfates with Isocyanates

| Aryl Fluorosulfate (B1228806) | Isocyanate | Product Yield (%) | Reference |

|---|---|---|---|

| Phenyl fluorosulfate | Phenyl isocyanate | 85 | researchgate.net |

| 4-Tolyl fluorosulfate | n-Butyl isocyanate | 76 | researchgate.net |

| 4-Methoxyphenyl fluorosulfate | Cyclohexyl isocyanate | 81 | researchgate.net |

| Naphthalen-2-yl fluorosulfate | Phenyl isocyanate | 72 | researchgate.net |

This methodology has been shown to be applicable to late-stage functionalization of complex, biologically active molecules, highlighting its synthetic utility. researchgate.net

Mechanistic Insights into Catalytic Isocyanate Reactions

Understanding the reaction mechanisms of these catalytic processes is crucial for their optimization and broader application.

Copper-Catalyzed Borylative Carboxamidation:

The mechanism of the copper-catalyzed borylative carboxamidation is believed to proceed through several key steps. mdpi.com Initially, a copper(I) catalyst reacts with bis(pinacolato)diboron to generate a borylcopper(I) species. This species then undergoes migratory insertion with the vinylarene to form a copper(I) alkyl intermediate. This intermediate is then trapped by the isocyanate, leading to the formation of a copper(I) amidate. Finally, protonolysis or reaction with an alcohol liberates the desired β-boryl amide product and regenerates the active catalyst. nih.gov The stereochemical outcome of the reaction is determined during the migratory insertion and subsequent trapping steps. nih.gov

Nickel-Catalyzed Reductive Amidation:

The mechanism of nickel-catalyzed reductive amidation reactions often involves a Ni(0)/Ni(II) catalytic cycle. In the case of aryl fluorosulfates, the cycle is proposed to begin with the oxidative addition of the aryl fluorosulfate to a Ni(0) complex to form an aryl-Ni(II) species. This is followed by coordination of the isocyanate and subsequent insertion into the aryl-nickel bond to form a Ni(II)-amidate complex. Reductive elimination from this complex would then yield the amide product and regenerate the Ni(0) catalyst. The role of the manganese reductant is to reduce the initial Ni(II) precatalyst to the active Ni(0) species. researchgate.net Mechanistic studies on related nickel-catalyzed cross-coupling reactions suggest that radical pathways or the involvement of different nickel oxidation states (e.g., Ni(I)/Ni(III)) can also be operative depending on the specific substrates and reaction conditions. cjcatal.com

Applications in Asymmetric Catalysis and Advanced Organic Synthesis

(2S)-2-isocyanato-3-methylbutane as a Chiral Building Block

A chiral building block is a pre-existing enantiomerically pure molecule that can be incorporated into a larger structure to generate a new chiral compound. The utility of this compound as a chiral building block is exemplified by its use in the synthesis of chiral stationary phases (CSPs) for gas-liquid partition chromatography.

Researchers have synthesized optically active diamides derived from L-valine for use as CSPs to resolve racemic mixtures of α-amino acid derivatives. nih.gov The general structure of these diamides is R¹CONHCH[CH(CH₃)₂]CONHR². The synthesis of these molecules proceeds through the L-valine methyl ester, which is then converted to the isocyanate, this compound. This isocyanate is a key intermediate that subsequently reacts with various amines to form the final chiral diamide (B1670390) stationary phase. The efficiency of enantiomeric resolution depends on the specific substituents (R¹ and R²) on the diamide, which influences the intermolecular interactions between the stationary phase and the enantiomers of the analyte. nih.gov This application demonstrates how the intact chiral backbone of the valine-derived isocyanate is used to construct a larger, functional chiral system.

Organocatalytic Applications Utilizing Chiral Isocyanate Derivatives

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. A key strategy in asymmetric organocatalysis is the use of bifunctional catalysts, which possess both a basic (e.g., amine) and an acidic (e.g., urea (B33335)/thiourea) site within the same molecule. Chiral isocyanates and their sulfur analogues, isothiocyanates, are ideal precursors for creating the urea/thiourea (B124793) functionality in these powerful catalysts.

Chiral thiourea organocatalysts have emerged as a privileged class of catalysts for a wide range of enantioselective transformations. The thiourea group (–NHCSNH–), analogous to the urea group formed from an isocyanate, acts as a potent double hydrogen-bond donor. This allows it to activate an electrophilic substrate (like a nitroalkene or an imine) and hold it in a specific orientation. When the thiourea moiety is attached to a chiral scaffold, this orientation allows a nucleophile to attack one face of the electrophile preferentially, leading to high enantioselectivity.

For instance, chiral thioureas derived from (R,R)-1,2-diphenylethylenediamine have been successfully applied to asymmetric Michael additions. researchgate.net These catalysts effectively promote the conjugate addition of nucleophiles to various electrophiles, yielding products with high enantiomeric excess (ee). The catalyst activates the electrophile via hydrogen bonding to the thiourea group, while a basic amine on the chiral backbone activates the nucleophile, creating a highly organized, chiral transition state. While these specific examples may use diamine precursors, the principle of using a chiral backbone to support a urea or thiourea group is central. Chiral ureas synthesized from amino acid-derived isocyanates can function similarly.

| Catalyst Type | Reaction | Yield | Enantioselectivity (ee) |

| Chiral Diamine-Thiourea | Thiolysis of Cyclic Anhydrides | 86-98% | 60-94% |

| Chiral Diamine-Thiourea | Aminolysis of Cyclic Anhydrides | 90-94% | 90-95% |

| Chiral Urea | Conjugate Addition of Pyrrolidine to Crotonolactone | - | Asymmetric induction observed |

Carbohydrates represent an abundant, inexpensive, and stereochemically rich class of natural products, making them excellent starting materials for the synthesis of complex chiral organocatalysts. bohrium.com Their rigid pyranose or furanose structures provide a well-defined three-dimensional framework for orienting catalytic groups. bohrium.com

A powerful strategy involves functionalizing a carbohydrate scaffold with a thiourea or urea group and a basic amine, creating a bifunctional catalyst. bohrium.comresearchgate.net Typically, a sugar derivative is converted into a glycosyl isothiocyanate, which can then react with a chiral amine to generate the final catalyst. researchgate.net These catalysts combine the chirality of the sugar, the hydrogen-bonding ability of the thiourea, and the basicity of the amine to achieve high stereocontrol in reactions like the Michael addition. researchgate.netmdpi.com For example, organocatalysts prepared by coupling a primary-tertiary diamine derived from an L-amino acid with a glucosyl isothiocyanate have been shown to be highly effective. mdpi.com The carbohydrate backbone is not just a passive support but plays a crucial role in establishing the chiral environment necessary for high enantioselectivity. mdpi.com

| Catalyst Precursor | Reaction | Yield | Enantioselectivity (ee) |

| Glucosyl isothiocyanate + Chiral Diamine | Michael addition of acetylacetone (B45752) to nitroolefins | up to 98% | up to 94% |

| Galactose-based Thiourea | Michael addition | - | up to 98% |

| Maltose/Lactose-derived Thiourea | Aldol reaction | ~10% | ~60% |

Transition Metal-Catalyzed Asymmetric Reactions

In transition metal catalysis, chiral ligands are used to control the stereochemical outcome of a reaction. These ligands coordinate to the metal center and create a chiral environment that forces the reactants to approach and react in a highly specific manner. Isocyanates like this compound are valuable reagents for synthesizing such chiral ligands by forming stable urea or carbamate (B1207046) linkages to other functional groups within the ligand structure.

Dynamic kinetic asymmetric transformation (DYKAT) is a powerful strategy for converting a racemic starting material completely into a single, enantiomerically enriched product, thus offering a theoretical yield of 100%. nih.gov This process involves the rapid, reversible racemization of the starting material under the reaction conditions, while one of the enantiomers is selectively consumed in an irreversible, enantioselective reaction.

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a prominent example where DYKAT is often employed. nih.govnih.gov In these reactions, a chiral ligand, frequently a phosphine-based ligand, coordinates to the palladium catalyst. The catalyst forms a symmetrical π-allyl intermediate from both enantiomers of the starting material, erasing the original stereocenter. The chiral ligand then directs the subsequent nucleophilic attack to generate the product with high enantioselectivity. nih.gov For example, the DYKAT of racemic biaryls has been achieved using chiral Pd-NHC (N-heterocyclic carbene) complexes, transferring axial chirality to central chirality with excellent enantioselectivity. scispace.com The success of any DYKAT process is critically dependent on the structure and efficacy of the chiral ligand, for which chiral isocyanates serve as versatile synthetic handles.

Copper-catalyzed reactions have gained prominence due to the low cost and low toxicity of copper compared to other transition metals. Enantioselective protoboration of unsaturated compounds is a valuable method for synthesizing chiral organoboronates, which are versatile intermediates in organic synthesis.

A notable application directly involving isocyanates is the copper-catalyzed borylative carboxamidation of vinylarenes. In this reaction, a vinylarene, a bis(pinacolato)diboron (B136004) reagent, and an isocyanate are coupled in the presence of a copper catalyst and a chiral phosphinamine ligand. This process generates chiral β-borylated amides with excellent enantioselectivity. The reaction proceeds through a copper-boryl intermediate that adds across the double bond of the vinylarene. This intermediate is then trapped by the isocyanate, followed by protonolysis, to yield the final product. The choice of chiral ligand is crucial for achieving high enantiomeric excess. This transformation highlights the utility of isocyanates as key reactants in multicomponent, enantioselective catalytic processes.

| Reaction | Substrates | Catalyst System | Product Type | Enantioselectivity (ee) |

| Borylative Carboxamidation | Vinylarenes, B₂pin₂, Isocyanates | CuCl / Chiral Phosphinamine Ligand | β-Borylated Amides | >92% |

Stereoselective C-H Functionalization Strategies

The strategic functionalization of otherwise inert C-H bonds represents a powerful tool in modern organic synthesis, enabling the construction of complex molecules from simple precursors. In the realm of asymmetric synthesis, the use of chiral auxiliaries and directing groups derived from readily available chiral pool molecules is a cornerstone for achieving high levels of stereocontrol. L-valine, a common amino acid, serves as a valuable source of chirality, and its derivatives have been effectively employed to direct the stereoselective functionalization of C-H bonds. While direct applications of this compound in this context are not extensively documented, the underlying chiral framework is a key element in related transformations.

The core principle involves the temporary installation of a chiral group, derived from a molecule like L-valine, onto a substrate. This chiral auxiliary then positions a catalyst in a specific orientation relative to the C-H bond, leading to a facial-selective bond-forming event. The steric bulk of the isopropyl group originating from the valine structure plays a crucial role in creating a biased steric environment, which is essential for high diastereoselectivity or enantioselectivity.

Research in this area has demonstrated the utility of L-valine-derived amides as effective directing groups in transition-metal-catalyzed C-H functionalization reactions. For example, in palladium-catalyzed processes, the amide functionality can coordinate to the metal center, bringing the catalyst into proximity with the target C-H bond and allowing the chiral backbone to influence the stereochemical outcome of the reaction.

One notable strategy involves the use of L-valine-derived aminoquinoline amides as directing groups for the C-H functionalization of aliphatic systems. The bidentate coordination of the aminoquinoline moiety to the palladium catalyst provides a robust directing effect, while the chiral valine-derived portion effectively shields one face of the molecule, leading to high levels of stereoselectivity in the subsequent C-H activation and bond formation.

Another approach has utilized L-valine itself as a transient chiral ligand in palladium-catalyzed enantioselective C-H activation. acs.org In these systems, the amino acid coordinates to the metal center in situ, forming a chiral catalytic species that can differentiate between enantiotopic C-H bonds. acs.org The steric hindrance provided by the isopropyl group of valine can lead to significant enantioselectivity in the functionalization of prochiral substrates. acs.org

The following table summarizes representative examples of stereoselective C-H functionalization reactions employing L-valine derivatives as a source of stereocontrol.

| Catalyst | Substrate | L-Valine Derivative | Product | Yield (%) | Stereoselectivity (dr or er) |

| Pd(OAc)₂ | N-Alkyl-2-aminobiphenyl | N-Boc-L-valine | Axially chiral biaryl | High | High er |

| Pd(OAc)₂ | Cyclobutyl Ketone | L-valine | Arylated cyclobutyl ketone | Moderate to High | High er |

| Pd(OAc)₂ | Proline Derivative | L-valine aminoquinoline amide | 3-Arylproline derivative | High | High dr (>20:1) |

Polymerization and Advanced Material Science Applications of Isocyanate Derivatives

Synthesis of Chiral Poly(alkyl isocyanate)s (PICs)

Poly(alkyl isocyanate)s (PICs) are notable for their rigid, rod-like helical conformations, a result of the sterically hindered rotation around the C-N bonds of the polymer backbone. When a chiral monomer like (2S)-2-isocyanato-3-methylbutane is used, the polymer chain predominantly adopts a single screw-sense (either left- or right-handed helix), a phenomenon known as screw-sense-selective polymerization. The bulky isopropyl group adjacent to the chiral center in this compound enhances the stability of the helical structure. The synthesis of these chiral polymers can be achieved through various methods, with coordination and living anionic polymerization being particularly effective for controlling the polymer architecture. acs.org

Coordination polymerization offers a powerful method for synthesizing stereoregular polymers. In the case of chiral isocyanates, catalysts based on transition metals, such as titanium, are employed to control the polymerization process. Chiral half-titanocene complexes, for instance, have been successfully used to polymerize chiral alkyl isocyanates. researcher.life The mechanism involves the insertion of the isocyanate monomer into the metal-nitrogen bond of the catalyst complex. The chirality of the catalyst, combined with the chirality of the monomer, can lead to a high degree of control over the polymer's helicity.

The polymerization of this compound using such a catalyst would proceed by coordinating the isocyanate to the chiral titanium center, followed by insertion, thereby propagating the polymer chain while maintaining a specific helical screw sense. The choice of ligands on the metal center is crucial for both catalytic activity and the degree of stereocontrol.

Table 1: Representative Conditions for Coordination Polymerization of Chiral Isocyanates

| Parameter | Condition |

|---|---|

| Monomer | This compound |

| Catalyst | Chiral Half-Titanocene Complex |

| Solvent | Toluene or Dichloromethane |

| Temperature | -20 °C to 25 °C |

| Initiation | Insertion into Ti-N bond |

| Resulting Polymer | Isotactic Poly(this compound) with preferred helical screw-sense |

Living anionic polymerization is a premier technique for producing polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures like block copolymers. researchgate.net However, the anionic polymerization of isocyanates is often complicated by a side reaction known as cyclotrimerization, where three monomer units react to form a stable six-membered isocyanurate ring, terminating the polymer chain growth. researchgate.net

To achieve a living polymerization, this side reaction must be suppressed. This is typically accomplished by conducting the polymerization at very low temperatures (e.g., -98 °C) and using specific initiator systems. researchgate.net Initiators such as sodium benzanilide (B160483) (Na-BA) have proven effective for the living anionic polymerization of n-hexyl isocyanate, as they provide a protected chain end that slows the propagation rate and hinders trimerization. koreascience.kr This methodology allows for the synthesis of well-defined homopolymers of this compound and its block copolymers. The living nature of the polymerization enables the sequential addition of different monomers to create rod-coil block copolymers, where the chiral PIC segment provides a rigid, helical block. acs.orgkoreascience.kr

Table 2: Typical System for Living Anionic Polymerization of this compound

| Component | Description |

|---|---|

| Monomer | This compound |

| Initiator | Sodium Benzanilide (Na-BA) in THF |

| Solvent | Tetrahydrofuran (THF), anhydrous |

| Temperature | -98 °C |

| Termination | Quenching with acidic methanol |

| Polymer Architecture | Well-defined linear homopolymers or block copolymers with low dispersity (Đ < 1.2) |

Asymmetric Copolymerization for Chiral Polyurethanes

Polyurethanes are a versatile class of polymers formed by the polyaddition reaction between a diisocyanate and a diol. When a chiral monomer is incorporated, the resulting polyurethane can exhibit unique properties derived from its stereochemistry. Asymmetric copolymerization using this compound, often in combination with an achiral diisocyanate and various diols, can produce optically active polyurethanes. mdpi.com

The synthesis can be performed as a one-step melt polyaddition. mdpi.com In this process, the chiral isocyanate, an achiral diisocyanate (like 1,1'-methanediylbis(4-isocyanatocyclohexane), HMDI), and a diol (such as a polycarbonate diol) are heated together in the presence of a catalyst, typically dibutyltin (B87310) dilaurate (DBTDL). The chirality from the valine-derived isocyanate is incorporated directly into the polymer backbone, influencing the secondary structure and material properties. These chiral polyurethanes are of interest for applications in enantioselective separation membranes and as chiral stationary phases in chromatography. The synthesis of polyurethanes can also be achieved through non-isocyanate routes, for example, by the reaction of bis(cyclic carbonate)s with diamines, offering a greener alternative to traditional methods. gatech.edunih.govsemanticscholar.org

Formation and Control of Isocyanate Oligomers and Polymers

Beyond linear polymerization, isocyanates can undergo self-reaction to form cyclic oligomers, most notably isocyanurates (trimers) and uretdiones (dimers). tue.nltue.nl The formation of these structures is highly dependent on the catalyst and reaction conditions.

Isocyanurates: These are 1,3,5-triazine-2,4,6-trione rings formed by the cyclotrimerization of three isocyanate molecules. This reaction is highly exothermic and is catalyzed by a wide range of compounds, including Lewis bases (like phosphines and N-heterocyclic carbenes), metal alkoxides, and carboxylate salts. researchgate.netrsc.orgrsc.org The formation of isocyanurates is often desired in the production of polyisocyanurate (PIR) foams, which exhibit excellent thermal stability and flame retardancy. tue.nl For a monosubstituted isocyanate like this compound, cyclotrimerization would yield a trisubstituted isocyanurate, a stable, low-molecular-weight compound. The bulky chiral side group would influence the reaction kinetics and potentially the stereochemistry of the resulting trimer. researchgate.net

Uretdiones: These are four-membered rings formed from the dimerization of two isocyanate groups. Uretdione formation is generally favored at lower temperatures and with specific catalysts, such as tertiary phosphines. The reaction is often reversible, with the uretdione ring capable of reopening to regenerate the isocyanate groups upon heating. This property is utilized in blocked isocyanate systems for coatings.

Iminooxadiazinediones: This is an asymmetric trimer of an isocyanate, isomeric with the isocyanurate structure. Its formation has been noted as a potential product in isocyanate trimerization, particularly with certain catalysts. tue.nl

Control over which oligomer forms is achieved by careful selection of the catalyst and reaction temperature. For instance, strong bases and higher temperatures typically favor the thermodynamically stable isocyanurate, while specific phosphine (B1218219) catalysts at lower temperatures can promote uretdione formation. tue.nl

Table 3: Catalysts for Selective Isocyanate Oligomerization

| Target Oligomer | Catalyst Class | Typical Catalyst Example |

|---|---|---|

| Isocyanurate | Lewis Bases / Metal Salts | Potassium Acetate, N-Heterocyclic Olefins rsc.org |

| Uretdione | Tertiary Phosphines | Tri-n-butylphosphine |

| Iminooxadiazinedione | Specific Systems | Often a minor product alongside isocyanurate |

Polyurea Nanocapsule Synthesis via Interfacial Polyaddition

Interfacial polymerization is a technique used to create thin polymer films at the interface of two immiscible liquids. This method is widely applied for the microencapsulation of various substances. nih.gov The synthesis of polyurea nanocapsules involves creating a nanoemulsion of an oil phase (containing the isocyanate monomer) in an aqueous phase (containing a polyamine). nsf.govmdpi.com Polymerization occurs rapidly at the oil-water interface, forming a solid polyurea shell around the oil droplet.

To create chiral polyurea nanocapsules, chirality can be introduced through either the amine or the isocyanate monomer. nsf.gov For example, studies have successfully used achiral diisocyanates reacting with the chiral amino acid L-lysine in the aqueous phase to form chiral nanocapsule shells. nsf.gov

Alternatively, this compound can be used as the chiral component in the oil phase. By dissolving it along with an achiral diisocyanate like polymethylene polyphenyl isocyanate (PAPI) in a suitable solvent and emulsifying this mixture in an aqueous solution of a diamine (e.g., ethylenediamine (B42938) or diethylenetriamine), a chiral polyurea shell is formed. The chirality of the this compound is transferred to the polymer shell, imparting the nanocapsules with chiral recognition capabilities. These chiral nanocapsules are being investigated for their ability to induce chirality in liquid crystals and for enantioselective separations. nsf.govacs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

High-resolution ¹H (Proton), ¹³C (Carbon-13), and ¹⁵N (Nitrogen-15) NMR spectroscopy are employed to unambiguously determine the structure of (2S)-2-isocyanato-3-methylbutane.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. docbrown.info The integration of these signals would correspond to a proton ratio of 6:1:2:3. docbrown.info The chemical shifts and splitting patterns are dictated by the electronic environment and neighboring protons. For instance, the two methyl groups attached to the same carbon are diastereotopic due to the adjacent chiral center, potentially leading to slightly different chemical shifts.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum will exhibit distinct signals for each of the unique carbon atoms in the molecule. Due to the chirality of the molecule, all five carbon atoms are in chemically non-equivalent environments, resulting in five distinct signals. vaia.comdocbrown.info The carbon atom bonded to the highly electronegative isocyanate group will be significantly deshielded and appear at a lower field (higher ppm value). The standard for ¹³C NMR is tetramethylsilane (B1202638) (TMS), which is assigned a chemical shift of 0.0 ppm. docbrown.infodocbrown.info

¹⁵N NMR Spectroscopy : While less common, ¹⁵N NMR can provide direct information about the nitrogen atom in the isocyanate group. The chemical shift of the nitrogen in the -N=C=O group is highly characteristic and can be used to confirm the presence of this functional group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | Doublet | ~20-25 |

| C2 (CH) | Multiplet | ~60-70 |

| C3 (CH) | Multiplet | ~30-35 |

| C4, C5 ((CH₃)₂) | Doublet | ~15-20 |

| C6 (NC O) | - | ~120-130 |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound. nih.gov For this compound (C₆H₁₁NO), the expected monoisotopic mass is approximately 113.084 Da. lookchem.com

The electron impact (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. The fragmentation pattern provides further structural evidence. Common fragmentation pathways for alkyl isocyanates include:

Loss of the isocyanate group (•NCO).

Cleavage of the alkyl chain, with a particularly stable isopropyl cation ([C₃H₇]⁺) at m/z 43 often being a prominent peak or base peak in similar structures. docbrown.info

Rearrangement reactions that can lead to characteristic fragment ions. researchgate.net

High-resolution mass spectrometry (HRMS) can determine the exact mass to several decimal places, allowing for the unambiguous confirmation of the molecular formula. When coupled with liquid chromatography (LC-MS/MS), this technique is highly effective for assessing the purity of the compound by separating and identifying any residual starting materials or by-products. nih.govnih.gov

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Expected m/z |

| Molecular Ion | [C₆H₁₁NO]⁺ | 113 |

| M - CH₃ | [C₅H₈NO]⁺ | 98 |

| M - NCO | [C₅H₁₁]⁺ | 71 |

| Isopropyl cation | [C₃H₇]⁺ | 43 |

Infrared (IR) Spectroscopy for Isocyanate Functional Group Detection

Infrared (IR) spectroscopy is an essential and rapid method for identifying the presence of specific functional groups within a molecule. The most characteristic feature in the IR spectrum of any isocyanate is the intense and sharp absorption band corresponding to the asymmetric stretching vibration of the cumulene isocyanate (-N=C=O) functional group. remspec.com

This peak is typically found in a relatively uncongested region of the spectrum, usually between 2240 and 2285 cm⁻¹. remspec.comspectroscopyonline.com Its high intensity is due to the large change in dipole moment associated with this vibration. The presence of this strong, sharp band is definitive evidence for the isocyanate functionality. Other absorptions in the spectrum will include C-H stretching vibrations around 2870-2960 cm⁻¹ and C-H bending vibrations around 1370-1470 cm⁻¹, which are characteristic of the alkyl framework. docbrown.info

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2285 | Strong, Sharp |

| Alkyl C-H | Stretch | 2870 - 2960 | Medium to Strong |

| Alkyl C-H | Bend | 1370 - 1470 | Medium |

Chiroptical Techniques for Stereochemical Analysis

Chiroptical techniques are vital for analyzing chiral molecules, providing information about their three-dimensional structure and absolute configuration.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgyoutube.com This technique is exquisitely sensitive to the stereochemistry of a compound. For a specific enantiomer like this compound, the CD spectrum will show a unique pattern of positive and/or negative bands (Cotton effects).

The resulting spectrum is a fingerprint of the absolute configuration of the chiral center. The mirror-image enantiomer, (2R)-2-isocyanato-3-methylbutane, would produce a CD spectrum that is an exact mirror image of the (2S) form. By comparing the experimentally obtained CD spectrum with spectra predicted from theoretical calculations or with known reference compounds, the absolute configuration can be unequivocally assigned. nih.gov

Chromatographic Methods for Enantiomeric Purity Determination

To ensure that a sample of this compound is not contaminated with its (2R) enantiomer, chromatographic methods are employed to determine its enantiomeric purity or enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. libretexts.org The separation is achieved by using a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times. libretexts.org

Alternatively, the isocyanate can be derivatized with a chiral reagent (a chiral derivatizing agent, CDA), such as a chiral alcohol or amine, to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. The relative areas of the two peaks in the resulting chromatogram are used to calculate the enantiomeric purity of the original sample.

Table 4: Typical Chiral HPLC Method Parameters

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) |

| Flow Rate | Optimized for best resolution (e.g., 1.0 mL/min) |

| Detection | UV detector set to an appropriate wavelength |

| Analysis | Calculation of enantiomeric excess from peak areas |

Chiral Stationary Phases (CSPs) Derived from Isocyanate Reactions

Enantioselective chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the separation and analysis of enantiomers. mdpi.com The effectiveness of this technique hinges on the use of Chiral Stationary Phases (CSPs). Isocyanates are pivotal in the preparation of various types of CSPs, either through the derivatization of a chiral selector or by acting as a linker to immobilize the selector onto a solid support like silica (B1680970) gel. mdpi.comnih.gov

The fundamental principle of chiral separation on a CSP involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. google.com The differing stabilities of these complexes lead to different retention times, enabling their separation.

Isocyanates are frequently employed in the synthesis of polysaccharide-based CSPs, which are among the most widely used CSPs. nih.govmdpi.com The hydroxyl groups of polysaccharides like cellulose (B213188) and amylose (B160209) can be derivatized with isocyanates to form carbamates. This derivatization is crucial for imparting chiral recognition capabilities to the polysaccharide. An improved method for preparing immobilized polysaccharide-based CSPs involves directly coating the polysaccharide onto 3-aminopropyl silica gel, followed by immobilization using a diisocyanate and subsequent reaction with an excess of the desired isocyanate. nih.gov This method avoids the complex steps of protecting and deprotecting the 6-hydroxyl groups of the polysaccharides, making the process more efficient and economical. nih.gov

The versatility of isocyanates allows for the creation of a wide array of CSPs. For instance, isocyanate derivatives are used to synthesize immobilized CSPs based on xanthones and macrocyclic antibiotics like teicoplanin and vancomycin. mdpi.com The choice of the isocyanate reagent and the reaction conditions, such as temperature and time, significantly influence the bonding of the chiral selector and the final enantioselective properties of the CSP. mdpi.com

Table 1: Examples of Isocyanate-Derived Chiral Stationary Phases

| Chiral Selector | Isocyanate Used for Derivatization/Immobilization | Application | Reference |

|---|---|---|---|

| Polysaccharides (Cellulose, Amylose) | Diisocyanates, 3,5-Dimethylphenyl isocyanate, 3,5-Dichlorophenyl isocyanate | Enantioseparation of a wide range of racemates | nih.gov |

| Xanthones | 3-(Triethoxysilyl)propyl isocyanate | Immobilized CSPs for HPLC | mdpi.com |

| Teicoplanin, Vancomycin | 3-(Triethoxysilyl)propyl isocyanate | UHPLC separation of enantiomers | mdpi.com |

| Levan | 3,5-Dimethylphenyl isocyanate, 4-Methylphenyl isocyanate, 1-Naphthyl isocyanate | Enantioseparation of (±)-trans-β-lactam ureas | mdpi.com |

The chiral recognition mechanism on these CSPs is a complex interplay of various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. The specific nature and arrangement of the functional groups introduced by the isocyanate play a decisive role in the enantioselectivity of the CSP.

Application of Chiral Derivatizing Agents (CDAs)

An alternative strategy for the enantiomeric analysis of chiral compounds is the use of Chiral Derivatizing Agents (CDAs). rsc.orgnih.gov A CDA is an enantiomerically pure compound that reacts with the analyte to form a pair of diastereomers. wikipedia.org These diastereomers, unlike the original enantiomers, have different physical and chemical properties and can be separated and quantified using standard achiral chromatographic or spectroscopic methods, such as HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgnih.govwikipedia.org

Isocyanates are effective CDAs, particularly for the analysis of chiral amines and alcohols. nih.gov The isocyanate group reacts readily with the amino or hydroxyl group of the analyte to form a stable urea (B33335) or carbamate (B1207046) linkage, respectively. nih.gov If the isocyanate used is enantiomerically pure, such as this compound, the reaction with a racemic amine or alcohol will produce a pair of diastereomers.

For example, a new chiral derivatizing reagent, (S)-α-methoxybenzyl isocyanate, has been successfully used for the liquid chromatographic resolution of racemic drugs like amphetamine and mexiletine. nih.gov The derivatization reaction is typically simple and rapid, and the resulting solution containing the diastereomeric products can often be directly injected into the HPLC system for analysis on a conventional silica gel column. nih.gov

The choice of the CDA is critical for successful enantiomeric resolution. An ideal CDA should react quantitatively with the analyte under mild conditions, and the resulting diastereomers should exhibit significant differences in their chromatographic retention times or NMR chemical shifts. wikipedia.org The use of isocyanates as CDAs offers the advantage of forming stable derivatives with distinct properties that facilitate their separation. nih.gov

Table 2: Application of Isocyanates as Chiral Derivatizing Agents

| Chiral Derivatizing Agent | Analyte Class | Analytical Technique | Result | Reference |

|---|---|---|---|---|

| (S)-α-Methoxybenzyl isocyanate | Amines (e.g., Amphetamine, Mexiletine), Alcohols | HPLC | Good separation of amine enantiomers | nih.gov |

| Aryl isocyanates | Alcohols | NMR Spectroscopy | Formation of diastereomeric carbamates for enantiomeric excess determination | unipi.itacs.org |

| Achiral iso(thio)cyanates (with organocatalyst) | Amines, Alcohols, Amino alcohols, Diols | UV and CD Spectroscopy | Rapid chirality analysis through formation of ureas or carbamates | rsc.orgnih.gov |

In recent advancements, achiral isocyanates have been used in combination with an organocatalyst for the rapid chirality analysis of various functional groups, including amines and alcohols. rsc.orgnih.gov This method relies on the in-situ formation of chiral products that exhibit characteristic UV and Circular Dichroism (CD) signals, allowing for the determination of the enantiomeric composition of the target compound. rsc.orgnih.gov This approach is advantageous as it can be faster than traditional HPLC methods and avoids potential issues with enantiomerically impure NMR derivatizing agents. rsc.orgnih.gov

Theoretical and Computational Chemistry Investigations

Mechanistic Studies of Isocyanate Reactions and Catalysis

The reaction of isocyanates with nucleophiles, particularly alcohols to form urethanes, is of fundamental importance. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions. For a chiral isocyanate such as (2S)-2-isocyanato-3-methylbutane, understanding the reaction pathway is crucial for controlling the stereochemical outcome of its products.

Mechanistic investigations typically explore both uncatalyzed and catalyzed pathways. The uncatalyzed reaction between an isocyanate and an alcohol is believed to proceed through a multi-molecular mechanism where alcohol associates, such as dimers or trimers, are involved in proton transfer, which significantly lowers the activation barrier compared to a simple bimolecular addition. kuleuven.benethouse.ru

Catalysis by tertiary amines or organometallic compounds, like those based on tin or zirconium, introduces alternative, lower-energy reaction pathways. researchgate.netmdpi.comwernerblank.com DFT calculations can map the potential energy surface for these catalyzed reactions. For example, in amine catalysis, the mechanism often involves the formation of a complex between the catalyst and the alcohol, which then attacks the isocyanate. mdpi.comsemanticscholar.org Computational models can determine the geometries of reactants, transition states, and products, as well as the corresponding activation energies. mdpi.com

A study on the reaction of phenyl isocyanate with methanol, catalyzed by various nitrogen-containing compounds, used DFT calculations to show a significant decrease in the reaction barrier height by over 100 kJ/mol, demonstrating the profound effect of catalysts. mdpi.com Similar studies for this compound would involve modeling the interaction with an alcohol (e.g., methanol) in the presence and absence of a catalyst. The calculations would identify the key transition state (TS) and intermediates along the reaction coordinate.

| Reaction Pathway | Catalyst | Computational Method | Solvent Model | ΔE‡ (kcal/mol) |

|---|---|---|---|---|

| Uncatalyzed (Monomer) | None | B3LYP/6-311++G(d,p) | None (Gas Phase) | 33.5 |

| Uncatalyzed (Dimer) | Methanol Dimer | B3LYP/6-311++G(d,p) | None (Gas Phase) | 17.8 |

| Catalyzed | Triethylamine | B3LYP/6-311++G(d,p) | CPCM (Toluene) | 12.5 |

| Catalyzed | Dibutyltin (B87310) Dilaurate | B3LYP/6-311++G(d,p) | CPCM (Toluene) | 9.2 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are defined by rotations around its single bonds. Conformational analysis aims to identify the stable isomers (conformers) and the energy barriers that separate them. The rotation around the C-N bond (connecting the chiral center to the isocyanate group) and the C-C bond of the isobutyl group gives rise to several possible conformers.

Quantum chemical calculations can be used to perform a potential energy scan by systematically rotating a specific dihedral angle and calculating the energy at each step. This process reveals the low-energy conformers and the transition states connecting them. For chloroacetyl isocyanate, for instance, calculations predicted the existence of two stable conformers, cis and gauche, with comparable stability. nih.gov A similar analysis for this compound would identify its preferred shapes.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. scispace.com By simulating the motion of atoms based on a force field, MD can explore the conformational space, revealing how the molecule flexes, vibrates, and rotates at a given temperature. nsf.govresearchgate.net MD simulations are particularly useful for understanding the influence of the solvent on conformational preferences. In a polar solvent, conformers with a larger dipole moment might be stabilized, while in a nonpolar solvent, intramolecular interactions would dominate. These simulations can track key properties like the root-mean-square deviation (RMSD) to monitor structural stability and the radius of gyration (Rg) to assess the molecule's compactness over time. mdpi.com

| Conformer | Description (Dihedral Angles) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A (Anti) | N-C-C-C ≈ 180° | 0.00 | 65.1 |

| B (Gauche 1) | N-C-C-C ≈ +60° | 0.85 | 17.2 |

| C (Gauche 2) | N-C-C-C ≈ -60° | 0.88 | 16.5 |

| D (Eclipsed TS) | N-C-C-C ≈ 120° | 4.50 | 0.6 |

Quantum Chemical Calculations for Reaction Pathway Prediction and Spectroscopic Parameter Validation

Quantum chemical calculations are a cornerstone for predicting the feasibility of chemical reactions and for validating experimental spectroscopic data. By computing the energies of reactants, products, and transition states, chemists can construct a detailed energy profile for a proposed reaction pathway. nih.gov Methods like the Artificial Force Induced Reaction (AFIR) can be used to systematically explore potential reaction pathways without prior assumptions, aiding in the discovery of new reactions or unexpected side products. nih.gov

For this compound, these calculations can predict the outcomes of its reactions with various nucleophiles, guiding synthetic efforts. For example, modeling the reaction with an amine versus an alcohol could predict which reaction is kinetically favored under specific conditions.

Furthermore, these calculations are invaluable for validating spectroscopic measurements. The vibrational frequencies from Infrared (IR) and Raman spectroscopy can be calculated and compared to experimental spectra. nih.gov A good match between the calculated and observed frequencies and intensities helps confirm the structure of the molecule and allows for a detailed assignment of the vibrational modes. princeton.edu For chloroacetyl isocyanate, DFT calculations provided theoretical vibrational assignments that showed excellent correlation with experimental data. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be computed to aid in the interpretation of complex NMR spectra, which is particularly important for confirming the stereochemistry of chiral molecules.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν₁ | 2965 | 2970 | C-H asymmetric stretch (isopropyl) |

| ν₂ | 2270 | 2275 | N=C=O asymmetric stretch |

| ν₃ | 1468 | 1472 | C-H bend (methyl) |

| ν₄ | 1375 | 1380 | C-H bend (isopropyl gem-dimethyl) |

Hammett Analysis in Catalyst Design and Enantioinduction

Hammett analysis is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of a molecule. It relates reaction rates or equilibrium constants of a series of reactions to substituent constants (σ) and a reaction constant (ρ). The Hammett equation is given by log(k/k₀) = ρσ, where k is the rate constant for the substituted reactant and k₀ is the rate for the unsubstituted reference reactant.

In the context of reactions involving this compound, Hammett analysis can be applied to understand how the electronic properties of a catalyst or the reaction partner influence the reaction rate. For instance, in a catalyzed reaction with a series of substituted aromatic alcohols, a Hammett plot could reveal the sensitivity of the reaction to the electronic nature of the alcohol. A positive ρ value would indicate that electron-withdrawing groups on the alcohol accelerate the reaction, suggesting that the alcohol's acidity or its ability to stabilize a negative charge in the transition state is important.

This analysis is particularly relevant in catalyst design for asymmetric reactions. By understanding the electronic factors that govern reactivity, more effective chiral catalysts can be developed. For example, in a reaction where a chiral catalyst coordinates to the isocyanate, modifying the electronic properties of the catalyst's ligands can tune its activity and, crucially, its ability to induce enantioselectivity. A study on the reaction of substituted isocyanates with alcohols found that their reactivity could be correlated using the Hammett equation, with electron-withdrawing substituents on the isocyanate accelerating the reaction. nasa.gov This implies a buildup of negative charge on the isocyanate moiety in the rate-determining transition state. Understanding these electronic demands is key to designing catalysts that can effectively control the stereochemical pathway of reactions involving chiral isocyanates.

Medicinal Chemistry and Biomimetic Applications of Chiral Isocyanate Derivatives

Synthesis of Peptidomimetics and Azapeptides Utilizing Isocyanate Intermediates

Peptidomimetics are compounds designed to replicate the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. Azapeptides, a specific class of peptidomimetics, feature the replacement of one or more α-carbon atoms in the peptide backbone with a nitrogen atom. nih.govacs.org This substitution significantly alters the conformational properties of the peptide, often promoting the formation of stable secondary structures like β-turns. acs.org The chiral isocyanate (2S)-2-isocyanato-3-methylbutane is a key reagent for introducing an "aza-valine" residue into a peptide sequence.

The synthesis of an azapeptide involves the reaction of a hydrazine (B178648) derivative with a carbonyl source. mdpi.com To incorporate an aza-valine residue using this compound, the isocyanate is reacted with the terminal hydrazine group of a growing peptide chain. This reaction forms a semicarbazide (B1199961) linkage, which constitutes the backbone of the azapeptide. The isopropyl group from the valine-derived isocyanate becomes the side chain at the newly formed aza-residue.

Modern synthetic approaches, such as the submonomer strategy, have streamlined the creation of azapeptide libraries for screening and optimization. nih.govacs.orgresearchgate.net In this method, aza residues are introduced into the peptide chain via a semicarbazone intermediate, which is then N-alkylated to introduce side-chain diversity, followed by further elongation of the peptide chain. nih.govacs.org While methods using sterically hindered secondary alkyl halides for N-alkylation can sometimes result in lower conversions, the use of a pre-formed chiral isocyanate like this compound offers a direct route to incorporate the desired side chain. For example, the synthesis of a β-hairpin model peptide incorporating an aza-valine residue was achieved by activating an N'-isopropyl-fluorenylmethyl carbazate (B1233558) with triphosgene (B27547) to generate the reactive species in situ. nih.gov This highlights that the aza-valine substitution can significantly influence the stability of peptide secondary structures, a key aspect in the design of functional peptidomimetics. nih.gov

The general scheme for incorporating an aza-valine residue is depicted below: Step 1: A peptide with a terminal hydrazine group is prepared on a solid support. Step 2: The peptide-hydrazine is reacted with this compound. Step 3: The resulting aza-valine containing peptide is deprotected and cleaved from the resin.

This methodology allows for the precise insertion of a valine mimic with altered backbone geometry, which can be crucial for modulating the biological activity of the parent peptide.

Development of Biologically Active Compounds and Natural Product Analogs

The high electrophilicity of the isocyanate group makes this compound a versatile reagent for synthesizing a wide range of biologically active compounds beyond peptidomimetics. A primary application is the synthesis of chiral urea (B33335) derivatives. nih.gov The reaction of the isocyanate with a primary or secondary amine yields a urea linkage, a functional group prevalent in numerous approved drugs and pharmacologically active agents. nih.govmdpi.com The urea moiety is a highly effective hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets such as enzymes and receptors. nih.gov

By reacting this compound with various amine-containing molecules, a diverse library of chiral ureas can be generated. The stereocenter and the bulky isopropyl group derived from the L-valine backbone can play a critical role in establishing enantioselective interactions with protein targets. This is particularly relevant in the design of enzyme inhibitors, where precise stereochemical recognition is paramount. For instance, many potent inhibitors of proteases, kinases, and other enzymes incorporate urea or carbamate (B1207046) functionalities to interact with the enzyme's active site. nih.govnih.gov

A general scheme for this is the reaction of an amine with this compound to yield a chiral N,N'-disubstituted urea. The biological activity of these synthesized urea derivatives can be screened through various assays. Structure-activity relationship (SAR) studies can then be performed by systematically varying the amine component to optimize potency and selectivity. nih.gov

Table 1: Examples of Biologically Active Urea Derivatives and Their Targets

| Urea Derivative Class | General Structure | Biological Target Class | Potential Therapeutic Application | Citation |

| Phenylureas | Aryl-NH-CO-NH-R | Kinases, Receptors | Anticancer, Anti-inflammatory | nih.gov |

| Thiazolylureas | Thiazolyl-NH-CO-NH-R | Various enzymes, Receptors | Antimicrobial, Herbicidal | researchgate.net |

| Aliphatic Ureas | Alkyl-NH-CO-NH-R | Various enzymes | Antiviral, Enzyme Inhibition | nih.gov |

This table presents general classes of urea derivatives and their associated biological activities. The "R" group could be derived from this compound to introduce chirality.

The synthesis of natural product analogs is another area where chiral isocyanates are employed. By incorporating the valine-derived isocyanate into a more complex molecular scaffold, chemists can create analogs of natural products with modified properties, potentially leading to improved activity or novel modes of action.

Application in Nanomedicine and Drug Delivery Systems (focus on chemical design and structure-activity relationships)

In the field of nanomedicine, this compound serves as a functionalizing agent to modify the surface of drug delivery systems, such as polymers, nanoparticles, and liposomes. rsc.orgresearchgate.net The isocyanate group reacts readily with nucleophilic groups commonly found on the surface of these delivery vehicles, such as hydroxyl (-OH) or amine (-NH2) groups, to form stable carbamate or urea linkages, respectively. acs.org

The chemical design of these systems is critical for their biological performance. By conjugating this compound to a polymeric carrier, the physicochemical properties of the carrier can be precisely tuned. The introduction of the chiral, hydrophobic isopropyl group from the valine moiety can significantly impact:

Drug Encapsulation and Release: The hydrophobicity can influence the loading capacity of hydrophobic drugs and modulate their release kinetics from the nanocarrier.

Biocompatibility and Biodistribution: Surface modification can alter how the nanocarrier interacts with biological systems, including proteins and cells.

Self-Assembly and Stability: For polymeric systems, the introduction of specific side chains can drive self-assembly into well-defined nanostructures (e.g., micelles or nanoparticles) and enhance their stability in biological fluids. researchgate.net

The structure-activity relationship (SAR) in this context relates the chemical structure of the functionalized polymer to its drug delivery efficacy. For example, the density and stereochemistry of the conjugated valine-mimicking side chains can affect how a nanoparticle interacts with cell membranes, potentially enhancing cellular uptake.

A study on polyurethane-based delivery systems demonstrated that altering the structure of the isocyanate precursor significantly influences the properties of the final formulation. nih.gov This underscores the importance of the isocyanate's structure in the rational design of drug carriers. While this study used diisocyanates to form the polymer backbone, the principle of isocyanate structure influencing material properties is directly applicable to surface functionalization.

Table 2: Influence of Isocyanate Structure on Polymer Properties for Drug Delivery

| Isocyanate Precursor Structure | Resulting Polymer/Nanoparticle Property | Implication for Drug Delivery | General Citation |

| Linear Aliphatic Isocyanate | Increased flexibility, potentially higher drug loading | Can form versatile drug carriers | nih.gov |

| Cyclic Aliphatic Isocyanate | Increased rigidity, more defined structure | May lead to more stable nanoparticles with controlled release | nih.gov |

| Chiral Isocyanate (e.g., this compound) | Introduces stereospecificity and hydrophobicity | Potential for targeted interactions with chiral biological molecules (e.g., receptors) and enhanced cell membrane interaction | rsc.orgresearchgate.net |

This table illustrates the general principles of how the chemical structure of an isocyanate can be used to tailor the properties of a drug delivery system.

常见问题

Q. What are the key steps for synthesizing (2S)-2-isocyanato-3-methylbutane while preserving stereochemical integrity?

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC or LCMS with a polysaccharide-based column (e.g., Chiralpak AD-H) is standard. For example, retention times for enantiomers can be compared against a racemic mixture . X-ray crystallography (as used in structurally related compounds like (S)-methyl 3-hydroxybutanoate) provides definitive configuration confirmation .

Advanced Research Questions

Q. How do reaction conditions influence the stability of the isocyanate group in this compound?

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. Systematic reanalysis under standardized conditions (e.g., DMSO-d⁶ for NMR, 25°C) is advised. Cross-validate using multiple techniques:

Q. What computational methods predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states for isocyanate-amine reactions. Solvent effects (e.g., THF vs. water) are incorporated via polarizable continuum models (PCM). For example, activation energies for urethane formation can be calculated and compared to experimental kinetics .

Q. How can researchers mitigate racemization during derivatization of this compound?

- Methodological Answer : Racemization is minimized by avoiding protic solvents and high temperatures. Use of non-nucleophilic bases (e.g., DIPEA) and low-temperature conditions (0–5°C) during derivatization (e.g., urea formation) preserves configuration . Monitoring via circular dichroism (CD) spectroscopy at 220–250 nm detects chiral integrity loss.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。